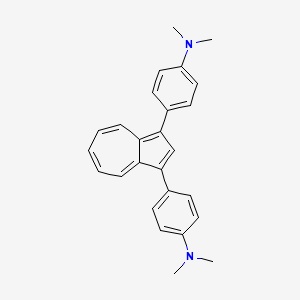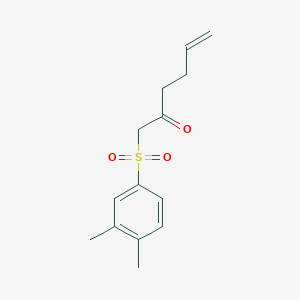
4,4'-(Azulene-1,3-diyl)bis(N,N-dimethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[4-(dimethylamino)phenyl]azulene is an organic compound known for its unique structural and electronic properties. It features two dimethylamino groups attached to phenyl rings, which are further connected to an azulene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(dimethylamino)phenyl]azulene typically involves the following steps:
Formation of the Azulene Core: The azulene core can be synthesized through various methods, including the cyclization of appropriate precursors.
Attachment of Dimethylamino Groups: The dimethylamino groups are introduced through electrophilic aromatic substitution reactions, where dimethylamine acts as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3-Bis[4-(dimethylamino)phenyl]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced azulene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced azulene derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1,3-Bis[4-(dimethylamino)phenyl]azulene has several scientific research applications, including:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Chemical Sensors: Employed in the design of chemical sensors for detecting various analytes.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 1,3-Bis[4-(dimethylamino)phenyl]azulene involves its interaction with molecular targets through its electron-donating dimethylamino groups and the electron-withdrawing azulene core. This interaction can modulate the electronic properties of the compound, making it suitable for various applications in organic electronics and chemical sensing .
類似化合物との比較
Similar Compounds
1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide: Another compound with dimethylamino groups and a different core structure.
4,4’-Bis(dimethylamino)benzophenone:
Uniqueness
1,3-Bis[4-(dimethylamino)phenyl]azulene is unique due to its azulene core, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in the field of organic electronics and chemical sensing.
特性
CAS番号 |
862421-91-8 |
|---|---|
分子式 |
C26H26N2 |
分子量 |
366.5 g/mol |
IUPAC名 |
4-[3-[4-(dimethylamino)phenyl]azulen-1-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C26H26N2/c1-27(2)21-14-10-19(11-15-21)25-18-26(24-9-7-5-6-8-23(24)25)20-12-16-22(17-13-20)28(3)4/h5-18H,1-4H3 |
InChIキー |
RZERUQRUJWTLLJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C4=CC=C(C=C4)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193383.png)

![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)


phosphanium bromide](/img/structure/B14193416.png)
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B14193419.png)
![2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14193423.png)

![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)
![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)
![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)

